molecular formula C9H11BN2O2 B7955974 [4-Cyano-3-(dimethylamino)phenyl]boronic acid

[4-Cyano-3-(dimethylamino)phenyl]boronic acid

Cat. No.: B7955974
M. Wt: 190.01 g/mol
InChI Key: WSBDMULHRGRPKW-UHFFFAOYSA-N
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Description

[4-Cyano-3-(dimethylamino)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H13BN2O2 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyano group at the 4-position and a dimethylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Cyano-3-(dimethylamino)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst, solvent, and reaction conditions is optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-Cyano-3-(dimethylamino)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-Cyano-3-(dimethylamino)phenyl]boronic acid is widely used in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it a valuable building block for constructing biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The presence of the cyano and dimethylamino groups can impart unique biological activities, making it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and functional groups allow for the creation of materials with specific properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a valuable compound for both research and industrial purposes .

Properties

IUPAC Name

[4-cyano-3-(dimethylamino)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-12(2)9-5-8(10(13)14)4-3-7(9)6-11/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBDMULHRGRPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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